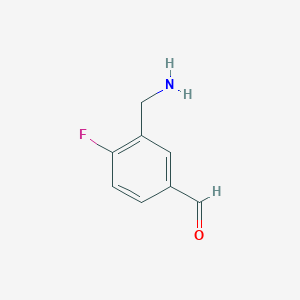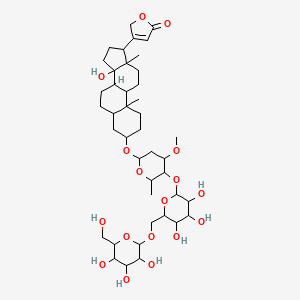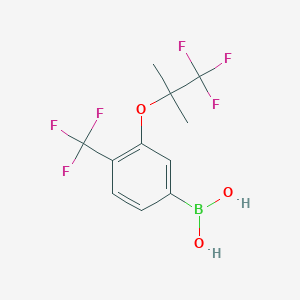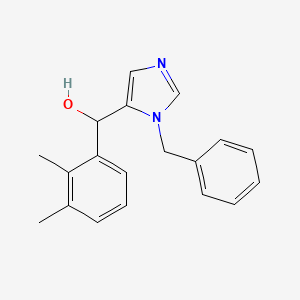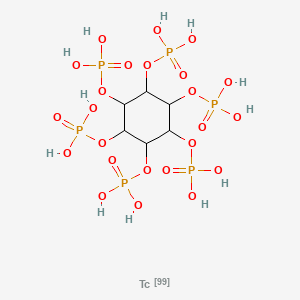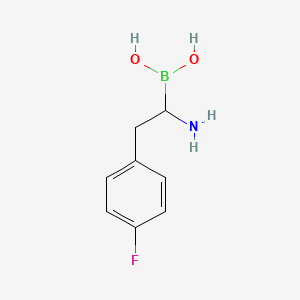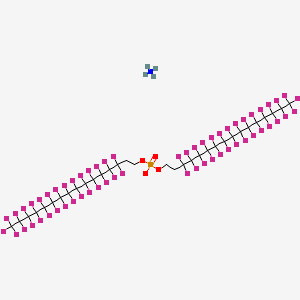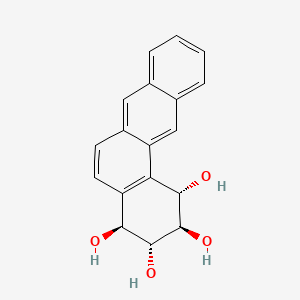
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted pyridines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include halogenation, nitration, and amination reactions under controlled conditions. Specific reagents, catalysts, and solvents are chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and cost-effective methods. This may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts. The purification of the final product is achieved through techniques such as crystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups may yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The presence of multiple functional groups allows it to engage in various binding interactions, influencing its biological activity and efficacy.
相似化合物的比较
Similar Compounds
2-Pyridinamine derivatives: Compounds with similar core structures but different substituents.
Halogenated aromatic amines: Compounds with halogen atoms attached to aromatic rings.
Nitro-substituted aromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
79614-83-8 |
|---|---|
分子式 |
C13H3BrCl2F6N4O4 |
分子量 |
544.0 g/mol |
IUPAC 名称 |
5-bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H3BrCl2F6N4O4/c14-5-1-4(13(20,21)22)11(24-10(5)16)23-8-6(25(27)28)2-3(12(17,18)19)7(15)9(8)26(29)30/h1-2H,(H,23,24) |
InChI 键 |
QTXZYQVNTBTNHU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=NC(=C(C=C2C(F)(F)F)Br)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


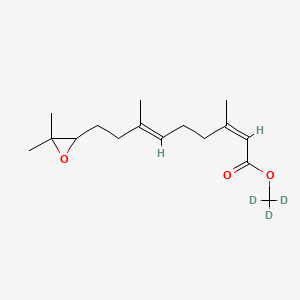


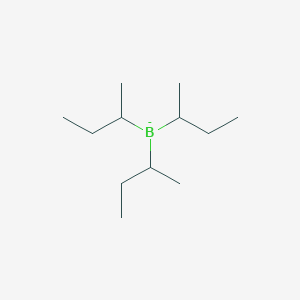
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
